Methyl 2-cyano-3-formylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWSSAQOJSJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Cyano 3 Formylbenzoate
Established Synthetic Routes and Precursor Chemistry
The synthesis of Methyl 2-cyano-3-formylbenzoate is not a trivial process and typically involves carefully orchestrated functionalization strategies. These methods rely on the sequential introduction of the required cyano and formyl groups onto a pre-existing benzoic acid or methyl benzoate (B1203000) framework.
Multi-step Functionalization Strategies
Synthesis from Methyl 4-formylbenzoate (B8722198)
While appearing structurally related, the conversion of Methyl 4-formylbenzoate to this compound is a complex transformation that would require significant molecular rearrangement rather than a direct functionalization. However, the synthesis of formylbenzoates themselves illustrates key multi-step strategies. For instance, Methyl 4-formylbenzoate can be prepared from Methyl 4-hydroxybenzoate, which reacts with paraformaldehyde in the presence of a base like potassium carbonate to introduce the formyl group. This process highlights the principle of building complexity on a simpler aromatic ester scaffold.
Halogenation and Subsequent Cyanation
A more plausible strategy for installing the cyano group at the C2 position involves the halogenation of a suitable precursor, followed by a nucleophilic substitution with a cyanide salt. This is a well-established method in aromatic chemistry. The process would likely begin with a 3-formyl-2-halobenzoate derivative. The halogen, typically bromine or chlorine, serves as a leaving group that can be displaced by a cyanide anion.
The cyanation step is often achieved using reagents like copper(I) cyanide (in a Rosenmund-von Braun reaction) or sodium cyanide in a polar aprotic solvent such as DMF or DMSO. The electron-withdrawing nature of the formyl and ester groups on the ring can facilitate this nucleophilic aromatic substitution reaction. For example, the synthesis of related cyanobenzoic acids has been successfully demonstrated from bromobenzoic acid precursors, reacting them with arylacetonitriles in the presence of a strong base like LDA at low temperatures. nih.gov Similarly, the conversion of brominated aromatic compounds to their cyano analogues using copper(I) cyanide is a key step in the production of various complex molecules. google.com
Esterification of Benzoic Acid Precursors
A common final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-cyano-3-formylbenzoic acid. This transformation is typically straightforward and can be accomplished using several standard methods.
One effective method involves reacting the carboxylic acid with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). prepchem.com Another widely used approach is the Fischer esterification, which involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. The synthesis of related methyl esters, like Methyl 2-formylbenzoate (B1231588) from 2-carboxybenzaldehyde, has been achieved with high yields using methyl iodide and potassium carbonate. chemicalbook.com
| Method | Reagents | Solvent | Conditions | Yield | Reference |
| Alkylation | 2-Formylbenzoic acid, Methyl iodide, Potassium carbonate | Dimethylformamide (DMF) | Room temperature, overnight | ~50% (for Methyl 2-formylbenzoate) | prepchem.com |
| Alkylation | 2-Carboxybenzaldehyde, Methyl iodide, Potassium carbonate | Acetone | 56°C, then room temp. | 100% (for Methyl 2-formylbenzoate) | chemicalbook.com |
Precursors and Analogues in Synthesis
Methyl 2-formylbenzoate as a Primary Substrate
Methyl 2-formylbenzoate is a key and versatile precursor in the synthesis of various bioactive molecules and complex heterocyclic systems. researchgate.net Its utility as a starting material for this compound lies in its possession of the ester and formyl groups at the C1 and C2 positions, respectively. The primary challenge then becomes the introduction of a cyano group at the C3 position.
The synthesis of Methyl 2-formylbenzoate itself is well-documented. It is typically prepared by the esterification of 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde). prepchem.comchemicalbook.com This reaction can be carried out efficiently, as detailed in the table below, providing a reliable source of this crucial precursor.
Synthesis of the Precursor: Methyl 2-formylbenzoate
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Formylbenzoic acid | Potassium carbonate, Methyl iodide | Dimethylformamide (DMF) | Stirred at room temperature overnight | ~50% | prepchem.com |
| 2-Carboxybenzaldehyde | Potassium carbonate, Methyl iodide | Acetone | Heated to 56°C for 30 min, then stirred at room temperature for 72 hours | 100% | chemicalbook.com |
Once Methyl 2-formylbenzoate is obtained, introducing the cyano group at the adjacent C3 position would require a directed functionalization strategy, such as directed ortho-metalation, followed by treatment with a cyanating agent. This approach highlights the importance of Methyl 2-formylbenzoate as a foundational block for constructing the target molecule. researchgate.net
Synthesis of Related Cyano-formylbenzoates
The synthesis of isomers and analogues of this compound provides valuable insight into potential synthetic routes. A common strategy for introducing the cyano group is through the conversion of a formyl group. For instance, methyl 3-cyanobenzoate can be synthesized from methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride. researchgate.net This process typically involves an initial oximation reaction followed by dehydration.
In a reported green method for the synthesis of methyl 3-cyanobenzoate, the reaction conditions were optimized to achieve a high yield. researchgate.net The process utilized acetic anhydride (B1165640) as the dehydrating agent. The optimal molar ratio of reactants was found to be crucial for the success of the reaction.
A study on the synthesis of methyl 3-cyanobenzoate provides a clear example of this transformation. The reaction proceeds in two main stages: oximation and dehydration. The conditions for this synthesis are summarized in the table below.
| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Temperature | Yield | Purity |
| Methyl 3-formylbenzoate | Hydroxylamine hydrochloride | Acetic anhydride | Ethanol | 130-140°C | 95.1% | >98% |
| Sodium hydroxide | ||||||
| Data derived from a study on the synthesis of methyl 3-cyanobenzoate. researchgate.net |
This methodology highlights a viable pathway for the synthesis of cyanobenzoates from their formyl precursors. The successful application of this method to an isomer suggests its potential adaptability for the synthesis of this compound.
Emerging and Green Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on the development of efficient, cost-effective, and environmentally friendly methods. These emerging strategies are highly relevant to the synthesis of specialized compounds like this compound.
Catalytic Approaches to Compound Synthesis
Catalysis offers a powerful tool for the synthesis of functionalized aromatic compounds. While specific catalytic syntheses for this compound are not detailed in the literature, related reactions demonstrate the potential of this approach. For example, cobalt-catalyzed multicomponent reactions have been developed for the synthesis of amidines from amines, isocyanides, and diazo compounds, showcasing the utility of transition metals in constructing complex molecules. chemicalbook.com
In a different context, the synthesis of a series of methyl benzoates has been achieved through esterification using a reusable Zr/Ti solid acid catalyst. mdpi.com This method avoids the use of corrosive and non-recoverable liquid acids like sulfuric acid, presenting a greener alternative. The direct condensation of benzoic acid and methanol was reported for the first time using a metallic Lewis acid without other Brønsted acid co-catalysts. mdpi.com The efficiency of different supported zirconium catalysts was evaluated, with the titanium-supported catalyst showing the highest activity for the esterification of various benzoic acids.
The following table summarizes the catalytic activity of different zirconium-based solid acids in the esterification of p-chlorobenzoic acid with methanol.
| Catalyst Support | Atomic Molar Ratio (Zr/Support) | Catalytic Activity |
| Titanium | 1.2 | Highest |
| Zirconium alone | - | Poor |
| Data derived from a study on the catalytic synthesis of methyl benzoates. mdpi.com |
These examples of catalytic systems for related transformations suggest that a dedicated research effort could lead to the development of efficient catalytic routes for the synthesis of this compound.
One-Pot and Cascade Synthesis Protocols
For instance, a one-pot procedure for the synthesis of methyl 4-formylbenzoate has been reported, demonstrating the feasibility of multi-step sequences in a single vessel for related benzoate derivatives. researchgate.net Furthermore, the synthesis of fluorine-containing 3-cyano-2-methyl-benzo[b]furans has been accomplished in a single step through a microwave-induced tandem intramolecular Wittig and Claisen rearrangement. researchgate.net
A notable example of a one-pot synthesis is the preparation of 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) from aniline (B41778) derivatives. google.com This method involves a three-step sequence of carbamate (B1207046) formation, reaction with ethyl carbazate (B1233558) to form a semicarbazide, and subsequent cyclization, all performed in a single reaction vessel without the isolation of intermediates. google.com This approach not only simplifies the synthetic process but also avoids the use of toxic reagents and reduces solvent consumption. google.com
The development of a one-pot synthesis for this compound, potentially combining the introduction of the formyl and cyano groups or the esterification and another functional group transformation, would represent a significant advancement in the efficient production of this compound.
Microwave-Assisted Synthetic Methods for Related Systems
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. chemicalbook.comresearchgate.net This technology is particularly effective for the synthesis of heterocyclic and highly substituted aromatic compounds.
The synthesis of α,β-unsaturated compounds, which share structural similarities with the formyl- and cyano-substituted benzene (B151609) ring system, has been efficiently achieved using microwave irradiation. In one study, various aromatic aldehydes were reacted with cyanoacetamide in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297) under solvent-free microwave conditions. researchgate.net The reactions were completed in a matter of seconds to minutes, affording the desired products in high yields.
The table below presents a selection of α,β-unsaturated compounds synthesized via this microwave-assisted method.
| Aromatic Aldehyde | Active Methylene (B1212753) Compound | Catalyst | Microwave Power | Time | Yield |
| p-Chlorobenzaldehyde | Ethyl cyanoacetate (B8463686) | Ammonium acetate | Not specified | Not specified | 86% |
| Various aromatic aldehydes | Cyanoacetamide | Ammonium acetate | 160-320 W | 30-60 s | High |
| Data compiled from studies on microwave-assisted synthesis of α,β-unsaturated compounds. researchgate.netresearchgate.net |
The successful application of microwave technology to the synthesis of these related systems strongly suggests that a microwave-assisted protocol could be developed for the efficient synthesis of this compound.
Environmentally Benign Methodologies (Conceptual Application)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The conceptual application of these principles to the synthesis of this compound would involve several key considerations.
One of the primary goals of green chemistry is the use of environmentally benign solvents, or the elimination of solvents altogether. Water is an ideal green solvent, and its use in organic synthesis is a growing area of research. For example, a green synthesis of methyl 3-cyanobenzoate has been developed that, while using an organic solvent, focuses on optimizing reaction conditions to maximize yield and purity, thereby minimizing waste. researchgate.net
Another key aspect of green chemistry is the use of catalysts that are recyclable and non-toxic. As discussed in the catalytic approaches section, the use of solid acid catalysts like Zr/Ti oxides for esterification reactions is a prime example of a green methodology. mdpi.com These catalysts can be easily recovered and reused, reducing the environmental impact of the synthesis.
Solvent-free reactions, often facilitated by microwave irradiation, represent another important green synthetic strategy. The Knoevenagel condensation of aromatic aldehydes with active methylene compounds has been successfully carried out under solvent-free microwave conditions, highlighting the potential for this approach in the synthesis of related compounds. researchgate.net
The development of a truly green synthesis for this compound would likely involve a combination of these strategies, such as a catalytic, one-pot reaction in a green solvent or under solvent-free conditions.
Chemical Reactivity and Transformation Mechanisms of Methyl 2 Cyano 3 Formylbenzoate
Nucleophilic Addition and Cyclization Reactions
The electrophilic nature of the aldehyde carbon makes it a prime target for nucleophilic attack. The subsequent transformations are often influenced by the adjacent cyano and methyl ester groups, leading to a variety of cascade reactions and the formation of diverse heterocyclic scaffolds.
The reaction of Methyl 2-cyano-3-formylbenzoate with a nucleophile can initiate a tandem sequence involving addition to the formyl group followed by an intramolecular lactonization. This process is contingent on the nucleophile introducing a hydroxyl group or a group that can be converted into one.
A plausible mechanism involves the initial nucleophilic attack on the aldehyde, forming a tetrahedral intermediate. If the nucleophile is, for example, a Grignard reagent or a similar organometallic species, a secondary alcohol is formed upon workup. The proximity of this newly formed hydroxyl group to the methyl ester functionality can facilitate an intramolecular transesterification, leading to the formation of a lactone. This cyclization is typically acid or base-catalyzed.
Table 1: Proposed Tandem Addition-Intramolecular Lactonization of this compound
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic addition of a generic nucleophile (e.g., R-MgX) to the formyl group. | A magnesium alkoxide intermediate. |
| 2 | Aqueous workup to protonate the alkoxide. | A secondary alcohol derivative of this compound. |
| 3 | Acid or base-catalyzed intramolecular cyclization. | A five-membered lactone (phthalide derivative). |
This type of reaction is analogous to the diastereoselective, nucleophile-promoted aldol-lactonization of ketoacids, where an initial addition is followed by cyclization to form a bicyclic β-lactone. youtube.com In the case of this compound, the resulting phthalide (B148349) would be a key structural motif. The reaction's success and efficiency would depend on the nature of the nucleophile and the reaction conditions employed to favor the intramolecular cyclization over intermolecular side reactions.
The Strecker synthesis, a well-established method for the preparation of α-amino acids, can be adapted to this compound to initiate a cascade reaction leading to lactam formation. The classical Strecker reaction involves the treatment of an aldehyde with an amine and a cyanide source to form an α-aminonitrile. researchgate.netgoogle.comchadsprep.com
In the context of this compound, the aldehyde functionality can react with an amine (e.g., ammonia (B1221849) or a primary amine) to form an imine. Subsequent intramolecular addition of the adjacent cyano group to the imine carbon would lead to a cyclic intermediate. This is a variation of the Strecker pathway where the nitrile is already part of the molecule. Hydrolysis of the resulting imine within the cyclized product, followed by tautomerization and intramolecular attack of the nitrogen on the methyl ester, would result in the formation of an isoindolinone, a type of lactam.
A review on the chemistry of 2-cyanobenzaldehyde (B126161) highlights its multifaceted behavior in forming isoindolinones through cascade reactions with amines. researchgate.net An electrochemically initiated tandem reaction of anilines with 2-formylbenzonitrile has been shown to produce 3-N-aryl substituted isoindolinones. researchgate.net
Table 2: Proposed Strecker/Lactamization Cascade with this compound
| Step | Description | Intermediate/Product |
| 1 | Reaction of the formyl group with a primary amine (R'-NH2). | Formation of an imine intermediate. |
| 2 | Intramolecular nucleophilic attack of the cyano group nitrogen on the imine carbon. | Formation of a five-membered cyclic imine. |
| 3 | Intramolecular attack of the amine nitrogen on the methyl ester carbonyl. | Formation of a bicyclic intermediate. |
| 4 | Elimination of methanol (B129727). | Formation of an isoindolinone derivative. |
This cascade provides a direct route to functionalized lactams, which are important structural motifs in many biologically active compounds.
The formyl group of this compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. These are compounds possessing a CH₂ group flanked by two electron-withdrawing groups, rendering the hydrogens acidic. wikipedia.orgrsc.orguni-regensburg.de
In a typical Knoevenagel condensation, an active methylene compound, in the presence of a base, generates a carbanion that acts as a nucleophile, attacking the aldehyde carbon. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.orgrsc.orguni-regensburg.de The reaction of this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield a substituted benzylidenemalononitrile (B1330407) or benzylidenecyanoacetate, respectively. These products are themselves versatile intermediates for further synthetic transformations.
For instance, the reaction with malononitrile in the presence of a mild base would proceed as follows:
Deprotonation: The base removes a proton from malononitrile to form a resonance-stabilized carbanion.
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the formyl group of this compound, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated by the conjugate acid of the base.
Dehydration: The resulting β-hydroxy dinitrile undergoes base-catalyzed dehydration to yield the final condensed product.
A review of the reactions of 2-cyanobenzaldehyde demonstrates its utility in cascade reactions initiated by condensation with active methylene compounds, leading to the formation of isoindolinones and phthalides. researchgate.net
Electrophilic and Radical-Mediated Transformations
While the primary reactivity of this compound is governed by the electrophilicity of its formyl group, the aromatic ring and the formyl moiety itself can participate in electrophilic and radical-mediated reactions, particularly in its halogenated derivatives or under specific oxidizing or reducing conditions.
Halogenated derivatives of this compound can be synthesized, for example, through the esterification of the corresponding halogenated 2-cyano-3-formylbenzoic acid. A patented process describes the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters from the corresponding ammonium (B1175870) salt. wordpress.com
Once halogenated, the aromatic ring becomes susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups such as the cyano and formyl groups activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate. youtube.comwikipedia.orgyoutube.commasterorganicchemistry.com The order of reactivity for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.
Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution of a Halogenated Derivative
| Nucleophile | Expected Product |
| Alkoxide (e.g., NaOMe) | Aryl ether derivative. |
| Amine (e.g., R-NH₂) | N-substituted aniline (B41778) derivative. |
| Thiolate (e.g., NaSPh) | Thioether derivative. |
The regioselectivity of the substitution would be directed by the position of the halogen atom on the aromatic ring.
The formyl group of this compound can be selectively oxidized or reduced.
Oxidation: Vigorous oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or chromic acid, would convert the formyl group to a carboxylic acid, yielding methyl 2-cyano-3-carboxybenzoate. byjus.comlearncbse.inncert.nic.in This transformation is a common reaction of aldehydes. The presence of the electron-withdrawing cyano group can influence the rate of oxidation.
Reduction: Selective reduction of the formyl group can be achieved using various reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would typically reduce the aldehyde to a primary alcohol, yielding methyl 2-cyano-3-(hydroxymethyl)benzoate, without affecting the methyl ester or the cyano group under standard conditions. wordpress.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the formyl group and the methyl ester to primary alcohols.
The selective hydrogenation of methyl benzoate (B1203000) to benzaldehyde (B42025) has been studied, highlighting the interest in controlling the reactivity of ester and aldehyde functionalities. rsc.org In the case of this compound, the challenge would be to selectively transform one functional group while preserving the others.
Cross-Coupling and Annulation Reactions
The structural framework of this compound, particularly when appropriately derivatized, allows for its participation in powerful carbon-carbon bond-forming reactions, including cross-coupling and annulation strategies.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgfishersci.co.uk For a molecule like this compound to participate in this reaction, it would first need to be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate, at one of its aromatic positions.
The general catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) species. libretexts.org
Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination : The two organic fragments on the palladium center couple, regenerating the Pd(0) catalyst and forming the new biaryl product. libretexts.org
Aryl halides containing electron-withdrawing groups, similar to the cyano and ester groups present in the target molecule, are often effective substrates in Suzuki-Miyaura couplings. researchgate.net For instance, the coupling of various aryl bromides with phenylboronic acid has been shown to proceed efficiently, with higher yields observed for substrates bearing electron-withdrawing substituents. researchgate.net Similarly, nickel-catalyzed Suzuki-Miyaura reactions have been successfully applied to aryl carbamates and sulfamates, which are typically robust and less reactive than aryl halides, demonstrating the versatility of cross-coupling methodologies. nih.gov
A carbonylative Suzuki-Miyaura coupling represents a related transformation where carbon monoxide is incorporated, often leading to the formation of aryl ketones. scielo.org.mx Studies on sterically hindered 2-bromobenzoate (B1222928) esters have shown that this method can be optimized to favor the desired carbonylative product over the direct Suzuki coupling product. rsc.org This highlights the potential for a halogenated derivative of this compound to be a substrate in these sophisticated coupling reactions to generate diverse polycyclic aromatic systems.
The Hauser-Kraus annulation is a powerful method for synthesizing polycyclic aromatic compounds, specifically hydroquinones, through the reaction of a phthalide anion with an α,β-unsaturated carbonyl compound (a Michael acceptor). chem-station.comacs.org The key precursor for this reaction, known as the Hauser donor, is typically a phthalide substituted at the benzylic position with a stabilizing group, such as a sulfone or a nitrile (3-cyanophthalide). chem-station.com This group facilitates the formation of the necessary anion for the initial Michael addition.
This compound, in its native form, is not a direct precursor for the classical Hauser-Kraus annulation. The reaction requires a phthalide ring system to act as the nucleophilic component. However, the functional groups present on this compound could, through synthetic modification, be used to construct a suitable Hauser donor. For example, reduction of the formyl group to a hydroxymethyl group, followed by cyclization and functional group manipulation, could potentially lead to a phthalide structure amenable to Hauser-Kraus chemistry.
Variations of the reaction, such as the Staunton-Weinreb cyclization, utilize o-methyl benzoate esters instead of phthalides to produce naphthols. chem-station.com While distinct, these related annulations underscore the importance of the specific substitution pattern on the aromatic ring for achieving these types of ring-fused products. The development of asymmetric versions of the Hauser-Kraus annulation using N-heterocyclic carbene (NHC) catalysis further expands the utility of this transformation for creating complex, chiral molecules. acs.org
[3+2] Cycloaddition reactions are pericyclic reactions that involve the combination of a three-atom (1,3-dipole) component with a two-atom (dipolarophile) component to form a five-membered ring. uchicago.edu These reactions are highly valuable for the efficient construction of heterocyclic systems. nih.gov
This compound possesses functional groups that provide contextual relevance for its use in [3+2] cycloadditions. While not a 1,3-dipole itself, its formyl group can be readily converted into one. For example, reaction with a hydroxylamine (B1172632) derivative could generate a nitrone. Nitrones are classic 1,3-dipoles that react with alkenes or alkynes (dipolarophiles) to yield isoxazolidines or isoxazolines, respectively. wikipedia.org The regioselectivity of this cycloaddition is governed by frontier molecular orbital interactions between the nitrone and the dipolarophile. wikipedia.org
Alternatively, the cyano group within the molecule could potentially act as a dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides or azides. The reaction of nitrile oxides with arynes, for instance, is a known method for synthesizing benzisoxazoles. libretexts.org Although an alkyne is a more typical dipolarophile, the electron-withdrawing nature of the adjacent ester and formyl groups could activate the nitrile towards cycloaddition. Therefore, this compound serves as a relevant scaffold that can either be transformed into a reactive 1,3-dipole or act as a partner for one, opening pathways to a variety of five-membered heterocycles.
Multi-Component and Domino Reactions
The strategic arrangement of the aldehyde and nitrile functionalities makes this compound an exceptional substrate for multi-component and domino (or cascade) reactions. These processes allow for the construction of complex molecular architectures in a single synthetic operation, enhancing efficiency and atom economy.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new C=C bond. wikipedia.orgorganicreactions.org The aldehyde group of this compound is highly susceptible to this reaction. Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), such as malononitrile (Z = CN) or ethyl cyanoacetate (Z = CN, CO₂Et). wikipedia.org
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. wikipedia.orgnih.gov The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product. nih.gov
The Knoevenagel condensation of various aromatic aldehydes with active methylene compounds has been extensively studied, often proceeding in high yields under mild conditions. rsc.orgnih.govnih.gov
Table 1: Examples of Knoevenagel Condensation with Aromatic Aldehydes This table presents data for analogous reactions to illustrate the expected reactivity.
| Aldehyde Substrate | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Malononitrile | NiCu@MWCNT, H₂O, 25°C, 15 min | 2-Benzylidenemalononitrile | 92 ± 2 | nih.gov |
| 2-Fluorobenzaldehyde | Malononitrile | NiCu@MWCNT, H₂O, 25°C, 20 min | 2-(2-Fluorobenzylidene)malononitrile | 94 ± 1 | nih.gov |
| 4-Fluorobenzaldehyde | Malononitrile | NiCu@MWCNT, H₂O, 25°C, 35 min | 2-(4-Fluorobenzylidene)malononitrile | 74 ± 3 | nih.gov |
| p-Anisaldehyde | Ethyl Cyanoacetate | Photo-activated Carbon Dots, 370 nm, 30 min | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | 93 | mdpi.com |
| Various Aldehydes | Ethyl Cyanoacetate | DABCO, [HyEtPy]Cl, H₂O | Corresponding Ethyl 2-cyanoacrylates | Good to Excellent | rsc.org |
The ortho-positioning of the formyl and cyano groups in this compound makes it an ideal precursor for cascade reactions that generate fused heterocyclic systems. A prominent example is the synthesis of isoindolinones. mdpi.com In these reactions, the initial step is often the formation of an imine or a related intermediate from the aldehyde. This is followed by an intramolecular nucleophilic attack involving a carbanion or another nucleophilic species, which cyclizes onto the electrophilic carbon of the nitrile group.
For example, an electrochemical method has been developed for a tandem reaction between 2-formylbenzonitrile and various anilines to produce N-aryl substituted isoindolinones. mdpi.com This process is initiated by an electrochemical activation step, which then triggers a cascade of chemical reactions to form the final heterocyclic product. The compatibility of this method with a wide range of functionalized anilines, including those with alkynyl and benzoyl moieties, highlights its synthetic utility. mdpi.com The reaction of 2-formylbenzonitriles with anilines can lead to the formation of a hemiaminal intermediate, which is crucial for the subsequent cyclization and rearrangement to furnish the isoindolinone core. mdpi.com
These cascade pathways demonstrate the power of using simple, bifunctional starting materials like this compound to rapidly assemble molecules with significant structural complexity, which are often of interest in medicinal chemistry and materials science.
Methyl 2 Cyano 3 Formylbenzoate As a Building Block in Heterocyclic and Complex Molecule Synthesis
Synthesis of Phthalide (B148349) and Isobenzofuranone Derivatives
Phthalides, or isobenzofuran-1(3H)-ones, are a class of bicyclic compounds with a lactone fused to a benzene (B151609) ring. They are present in a number of natural products and exhibit a range of biological activities. Methyl 2-cyano-3-formylbenzoate can be a precursor to these structures, although the direct conversion pathways are not as commonly reported as for other starting materials.
Generally, the synthesis of 3-substituted phthalides can be achieved through several strategies. One common approach involves the annulative coupling of benzoic acids with aromatic aldehydes. This cascade reaction proceeds via an initial Grignard-type addition followed by lactonization to form the phthalide ring. Another method is the domino reaction of benzoic acids with electron-poor alkenes, which involves an ortho-alkenylation followed by an intramolecular Michael-type addition. nih.gov Ruthenium-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates has also been shown to produce chiral 3-aryl-isobenzofuranones. researchgate.net
While direct routes from this compound are less documented, its structural motifs are present in intermediates used for phthalide synthesis. For instance, the conversion of 2-formyl-arylketones into 3-substituted phthalides can proceed through a Cannizarro-Tishchenko-type reaction. organic-chemistry.org
| Starting Material(s) | Reagents/Catalyst | Product | Reference |
| Benzoic acids, Aromatic aldehydes | [Cp*RhCl2]2, AgOTf, Ag2CO3 | 3-Aryl Phthalides | nih.gov |
| Benzoic acids, Electron-poor alkenes | Ru-catalyst | 3-Alkyl Phthalides | nih.gov |
| Methyl 2-formylbenzoates, Arylboronic acids | [RuCl2(p-cymene)]2/Me-BIPAM | Chiral 3-Aryl-isobenzofuranones | researchgate.net |
| 2-Formyl-arylketones | NaCN or hv (photochemical) | 3-Substituted phthalides | organic-chemistry.org |
Construction of Isoindolinone and Phthalimidine Scaffolds
Isoindolinones and their partially saturated analogs, phthalimidines, are important nitrogen-containing heterocyclic scaffolds found in many biologically active compounds and natural products. This compound and related compounds are valuable precursors for the synthesis of these structures.
A straightforward method for synthesizing 3-substituted isoindolinones involves the potassium carbonate-catalyzed tandem aldol/cyclization reaction of active methylene (B1212753) compounds with 2-cyanobenzaldehyde (B126161). researchgate.net This approach allows for the construction of the isoindolinone ring with the introduction of a substituent at the 3-position. researchgate.net Furthermore, the synthesis of 3,3-disubstituted isoindolinones, which possess a tetrasubstituted carbon stereocenter, has been achieved through various methods, including the use of chiral auxiliaries to induce diastereoselectivity. researchgate.net
The versatility of the isoindolinone core is demonstrated by its further derivatization. For example, iodocyclization can lead to tricyclic tetrahydro-8H-pyrazolo[5,1-a]isoindol-8-one derivatives. researchgate.net
| Starting Material(s) | Reagents/Catalyst | Product | Reference |
| 2-Cyanobenzaldehyde, Active methylene compounds | K2CO3 | 3-Substituted isoindolinones | researchgate.net |
| 2-Acetylbenzonitrile, Dimethylmalonate | K2CO3 | Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate | nih.gov |
| O-phenyl hydroxamic ethers | Palladium catalyst, Carbon monoxide | Chiral γ-lactams | researchgate.net |
| 2-Formylbenzoate (B1231588) derived N-tert-butanesulfinyl imines | Zinc | Chiral isoindolinones | researchgate.net |
Derivatization to Pyrans and Dihydropyran Systems
Pyrans and their partially saturated derivatives, dihydropyrans, are six-membered oxygen-containing heterocycles that are core components of numerous natural products and pharmaceuticals. This compound can be utilized in multi-component reactions to construct these heterocyclic systems.
The synthesis of 2-amino-4H-pyran derivatives is often achieved through a three-component reaction involving an aldehyde, a malononitrile (B47326), and a C-H activated compound. nih.govsemanticscholar.org This reaction can be catalyzed by a variety of catalysts, including basic catalysts like piperidine (B6355638) or morpholine. semanticscholar.org The reaction mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the C-H activated compound and subsequent intramolecular cyclization. semanticscholar.org
The dihydropyran core can be synthesized through various cycloaddition reactions. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the synthesis of 3,4-dihydropyran-2-ones via [4+2] and [3+3] cycloadditions. nih.gov
| Starting Material(s) | Reagents/Catalyst | Product | Reference |
| Aldehydes, Malononitrile, Dimedone | 2-Aminoethanol | 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | semanticscholar.org |
| Enals, Pyrrole-4-ones | N-Heterocyclic Carbene, tBuOK | Dihydropyranones | nih.gov |
| Isatin-derived carboxylic acids, Dicarbonyl compounds | N-Heterocyclic Carbene | Dihydropyranones | nih.gov |
| Salicylaldehyde, Aryl acetonitrile | Cu(OAc)2, NaOMe | 2-Phenyl-3-cyanobenzofuran | google.com |
Formation of Other Heterocyclic Structures
The reactivity of this compound extends to the synthesis of more complex and fused heterocyclic systems.
Benzimidazo-pyrrolo-isoquinolines
A notable application of this compound is in the rapid, two-step, three-component synthesis of benzimidazo[1′,2′:1,5]pyrrolo[2,3-c]isoquinolines. acs.org This process begins with a Knoevenagel condensation of 2-cyanomethylbenzimidazole with methyl 2-formylbenzoate, catalyzed by piperidine, to form an azadiene intermediate. This is followed by a [4+1] cycloaddition with an isocyanide, leading to the formation of the pyrrolo[1,2-a]benzimidazole core. A subsequent intramolecular δ-lactam formation constructs the final aza-pentacyclic framework. acs.org
| Starting Material(s) | Reagents/Catalyst | Product | Reference |
| 2-Cyanomethylbenzimidazole, Methyl 2-formylbenzoate, Isocyanide | Piperidine, Microwave irradiation | Benzimidazo[1′,2′:1,5]pyrrolo[2,3-c]isoquinolines | acs.org |
Pyrrolidines (via related cycloadditions)
While direct cycloaddition reactions involving this compound to form pyrrolidines are not explicitly detailed in the provided context, the principles of [3+2] cycloaddition reactions are relevant to the synthesis of this important heterocyclic ring system. Pyrrolidines are commonly synthesized via the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. researchgate.net These ylides can be generated from the decarboxylation of glycine-derived oxazolidine-5-ones. mdpi.com The resulting highly functionalized pyrrolidines are valuable intermediates in the synthesis of biologically active compounds. researchgate.net
Other Fused Heteroaromatic Systems
The versatility of this compound as a building block allows for its incorporation into various other fused heteroaromatic systems. For instance, the pyrazole (B372694) ring, a key motif in many pharmaceuticals, can be fused to other heterocyclic cores. The synthesis of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine, for example, involves the initial fusion of a pyrazole ring onto a 2-chloro-3-cyanopyridine (B134404) moiety, followed by the construction of the pyrimidine (B1678525) ring. researchgate.net This highlights the general strategy of using cyano-functionalized precursors to build complex, fused heterocyclic architectures.
Applications in Asymmetric Synthesis and Chiral Molecule Construction
Enantioselective and Diastereoselective Transformations
There is currently no available data in peer-reviewed literature demonstrating the use of this compound as a substrate or key intermediate in enantioselective or diastereoselective reactions. The development of synthetic routes that could leverage this compound to create stereochemically defined products remains an open area for investigation.
Chiral Catalyst Development and Ligand Utility
The potential for this compound to serve as a precursor for chiral catalysts or as a ligand in asymmetric catalysis has not been realized. The synthesis of chiral ligands often involves the incorporation of specific structural motifs that can effectively coordinate with metal centers and create a chiral environment for a chemical reaction. While the functional groups of this compound offer handles for further chemical modification, no studies have been reported that describe its conversion into a chiral ligand or catalyst for asymmetric transformations.
Mechanistic Investigations and Computational Studies of Reactions Involving Methyl 2 Cyano 3 Formylbenzoate
Elucidation of Reaction Mechanisms
Intensive searches for literature detailing the reaction mechanisms of Methyl 2-cyano-3-formylbenzoate did not yield specific results for the outlined subsections.
Proposed Catalytic Cycles
No specific catalytic cycles involving this compound have been proposed or studied in the available literature. While catalytic reactions are a broad area of organic chemistry, research detailing a specific cycle for this compound is absent.
Intermediates and Transition State Analysis
There is no available research that identifies or analyzes the intermediates and transition states in reactions of this compound. Such studies are crucial for understanding reaction pathways, but they have not been published for this specific molecule.
Applications of Computational Chemistry
Computational chemistry is a powerful tool for predicting and understanding chemical reactions. However, its application to this compound has not been documented in the areas specified.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
No Density Functional Theory (DFT) studies that focus on the reactivity and selectivity of this compound could be found.
Molecular Electron Density Theory (MEDT) in Reaction Analysis
There are no published studies applying Molecular Electron Density Theory (MEDT) to analyze reactions involving this compound.
Quantum Chemical Calculations for Molecular and Electronic Properties
Quantum chemical calculations are powerful theoretical tools used to investigate the intrinsic molecular and electronic properties of a compound. These computational studies, often employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide deep insights into a molecule's geometry, stability, reactivity, and spectroscopic characteristics.
Despite a thorough search of scientific literature, specific quantum chemical calculations and detailed research findings for this compound were not found in the available scholarly articles. Such studies, had they been published, would typically involve the computational modeling of the molecule to determine a variety of its properties.
A hypothetical computational analysis of this compound would likely include the optimization of its three-dimensional geometry to find the most stable conformation. This process would yield data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.
Furthermore, electronic properties would be investigated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Other quantum chemical descriptors that would be calculated include the chemical potential, hardness, softness, and the electrophilicity index. These parameters help in predicting how the molecule will interact with other chemical species. Additionally, a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).
While the specific data for this compound is not available, the methodologies described are standard in the computational study of organic molecules. Such research would be invaluable for understanding its reactivity and for designing new synthetic pathways or materials.
Advanced Characterization of Reaction Products and Intermediates
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in the structural elucidation of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer a wealth of information. For crystalline materials, X-ray Diffraction (XRD) provides the definitive solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide critical data for confirming the structure of Methyl 2-cyano-3-formylbenzoate.
In the ¹H NMR spectrum, the protons on the aromatic ring are expected to appear as distinct signals due to their unique electronic environments influenced by the electron-withdrawing cyano, formyl, and methyl ester groups. The aldehyde proton would likely be observed as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm. The methyl protons of the ester group would appear as a singlet further upfield.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atoms of the carbonyl groups (aldehyde and ester) and the cyano group would exhibit characteristic chemical shifts at the downfield end of the spectrum. The aromatic carbons would appear in the intermediate region, and the methyl carbon of the ester would be found at the upfield end.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C≡N stretch of the cyano group, the C=O stretches of the aldehyde and the ester functionalities, and C-O stretching of the ester.
Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) stretch | 2240-2220 |
| Aldehyde (C=O) stretch | 1715-1695 |
| Ester (C=O) stretch | 1750-1730 |
| Aromatic C=C stretch | 1600-1450 |
| Ester C-O stretch | 1300-1000 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule, along with other fragment peaks resulting from the loss of specific groups, such as the methoxy (B1213986) or formyl groups.
X-ray Diffraction (XRD) for Crystal Structure Analysis
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides unambiguous proof of structure by mapping the precise spatial arrangement of atoms in the crystal lattice. This technique would not only confirm the connectivity of the atoms in this compound but also provide detailed information on bond lengths, bond angles, and intermolecular interactions within the solid state.
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. utexas.edu In the context of the synthesis of this compound, TLC would be used to compare the reaction mixture to the starting materials and the purified product. utexas.edu
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound for a given stationary phase and mobile phase. utexas.edu Due to the presence of polar functional groups (cyano, formyl, and ester), this compound is expected to be a relatively polar compound. Its Rf value would be dependent on the polarity of the mobile phase used. For instance, in a common mobile phase system like ethyl acetate (B1210297)/hexanes, increasing the proportion of the more polar ethyl acetate would lead to a higher Rf value. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic ring is UV-active, or by using a chemical staining agent. sigmaaldrich.com
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound" and its reaction products, GC can be utilized to assess purity, identify byproducts, and monitor the progress of a reaction. A GC assay for the related compound, methyl 3-formylbenzoate, has been reported with a purity of ≥98.0%, indicating the suitability of this technique for analyzing such aromatic compounds. sigmaaldrich.com
In a typical GC analysis of a reaction mixture containing "this compound," a capillary column with a stationary phase of intermediate polarity, such as one based on a phenyl-substituted polysiloxane, would be appropriate. This choice allows for the effective separation of various aromatic compounds with differing functional groups. A flame ionization detector (FID) would provide excellent sensitivity for these organic analytes. The injection of a known amount of an internal standard can allow for the precise quantification of the components.
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with FID |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Sample Preparation | The reaction mixture is diluted in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a known concentration of an internal standard (e.g., dodecane) is added. |
This table represents a hypothetical set of parameters for the GC analysis of a reaction mixture involving this compound, based on general principles of gas chromatography for similar aromatic compounds.
High-Performance Liquid Chromatography (HPLC) (for chiral analysis)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of a wide range of compounds. For reactions where "this compound" is converted into a chiral product, chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of the product. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. nih.govnih.gov
The choice of the mobile phase is critical for achieving enantiomeric separation. Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. For many chiral compounds, a mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) provides good selectivity on polysaccharide-based CSPs.
Consider a hypothetical reaction where "this compound" is reduced to the corresponding chiral alcohol, methyl 2-cyano-3-(hydroxymethyl)benzoate. Chiral HPLC could be used to separate the two enantiomers of this product.
| Parameter | Value/Description |
| Instrument | HPLC system with a UV detector |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based, 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Sample Preparation | The purified product is dissolved in the mobile phase. |
This table represents a hypothetical set of parameters for the chiral HPLC analysis of a reaction product derived from this compound, based on general principles of chiral chromatography.
Column Chromatography for Product Isolation
Column chromatography is a fundamental purification technique in organic synthesis, used to separate individual compounds from a mixture. Following a reaction involving "this compound," column chromatography would be employed to isolate the desired product from unreacted starting materials, reagents, and byproducts.
The choice of the stationary phase and the mobile phase (eluent) is crucial for a successful separation. For many organic compounds, silica (B1680970) gel is the most common stationary phase due to its polarity and versatility. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). By gradually increasing the polarity of the eluent (gradient elution), compounds with different polarities can be selectively eluted from the column.
For the purification of a product from a reaction involving "this compound," a typical procedure would involve packing a glass column with silica gel and eluting with a gradient of hexanes and ethyl acetate. The progress of the separation is monitored by thin-layer chromatography (TLC) of the collected fractions.
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Column Dimensions | Dependent on the scale of the reaction; for a 1 g scale, a 40-50 cm long column with a 2-3 cm diameter might be used. |
| Eluent System | Gradient elution, starting with 100% Hexanes and gradually increasing the proportion of Ethyl Acetate (e.g., from 0% to 50%). |
| Sample Loading | The crude reaction mixture is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column. |
| Fraction Collection | Fractions of a specific volume (e.g., 10-20 mL) are collected sequentially. |
| Analysis of Fractions | Thin-Layer Chromatography (TLC) is used to identify the fractions containing the pure product. |
This table outlines a general procedure for the purification of a reaction product using column chromatography, applicable to syntheses involving this compound.
Q & A
Q. What are the common synthetic routes for Methyl 2-cyano-3-formylbenzoate, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzoate ester scaffold. A plausible route includes:
Formylation : Introduce the formyl group at the 3-position via Vilsmeier-Haack or directed ortho-metalation (DoM) followed by formyl electrophile quenching.
Cyanation : Install the cyano group at the 2-position using halogenation (e.g., bromine) followed by nucleophilic substitution with CuCN or Pd-catalyzed cyanation.
Optimization Tips :
- Use low temperatures (0–5°C) during formylation to minimize side reactions (e.g., over-oxidation) .
- For cyanation, employ anhydrous conditions and catalytic Pd(PPh₃)₄ to enhance efficiency .
- Monitor reaction progress via TLC or in-situ FTIR to track formyl (C=O stretch ~1700 cm⁻¹) and cyano (C≡N stretch ~2200 cm⁻¹) group formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key functional groups appear in these analyses?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Formyl proton appears as a singlet at δ ~10.0 ppm; aromatic protons show splitting patterns dependent on substitution.
- ¹³C NMR : Formyl carbon at δ ~190 ppm, cyano carbon at δ ~115 ppm, ester carbonyl at δ ~165 ppm.
- IR Spectroscopy : Strong absorbance for C≡N (~2200 cm⁻¹) and C=O (~1720 cm⁻¹ for ester, ~1700 cm⁻¹ for formyl).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ confirms molecular weight; fragmentation patterns reveal loss of COOCH₃ or HCO groups.
Validation : Compare data with structurally similar benzoate derivatives (e.g., methyl 3-formylbenzoate analogs) .
Advanced Research Questions
Q. How can competing reactivities of the formyl and cyano groups be managed during functionalization reactions?
Methodological Answer: The electron-withdrawing cyano and formyl groups can deactivate the aromatic ring, complicating further substitutions. Strategies include:
- Protection-Deprotection : Protect the formyl group as an acetal before cyanation, then deprotect under mild acidic conditions .
- Order of Functionalization : Prioritize formylation before cyanation, as the formyl group’s meta-directing effect facilitates controlled substitution.
- Microwave-Assisted Synthesis : Reduce reaction time to minimize side reactions (e.g., hydrolysis of cyano groups) .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from:
- Tautomerism : The formyl group may exhibit keto-enol tautomerism, resolved using deuterated solvents or variable-temperature NMR.
- Steric Hindrance : Use 2D NMR (COSY, NOESY) to clarify overlapping signals caused by hindered rotation.
- Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized cyano groups) .
Research Notes
- Critical Contradictions : highlights the use of triazine derivatives for formylation, but competing reactivity in polyfunctional substrates may require tailored protecting groups.
- Advanced Applications : Derivatives of this compound could serve as intermediates in bioactive molecule synthesis (e.g., kinase inhibitors), leveraging the formyl group for Schiff base formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
